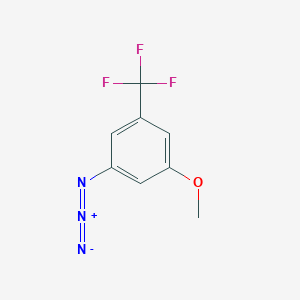
1-Azido-3-methoxy-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3N3O. This compound is characterized by the presence of an azido group (-N3), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3) attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-3-methoxy-5-(trifluoromethyl)benzene typically involves the introduction of the azido group onto a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the benzene ring is replaced by the azido group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.
Copper(I) Catalysts: Employed in click chemistry reactions for the cycloaddition of azides and alkynes.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting azides to amines.
Major Products Formed:
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amines: Resulting from the reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
1-Azido-3-methoxy-5-(trifluoromethyl)benzene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl and azido groups.
Wirkmechanismus
The mechanism of action of 1-Azido-3-methoxy-5-(trifluoromethyl)benzene in chemical reactions involves the reactivity of its functional groups:
Azido Group: Acts as a reactive intermediate in click chemistry, forming stable triazole rings upon reaction with alkynes.
Methoxy Group: Can undergo nucleophilic substitution or oxidation, influencing the overall reactivity and stability of the compound.
Trifluoromethyl Group: Imparts electron-withdrawing properties, affecting the electronic distribution and reactivity of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-(trifluoromethyl)benzene: Lacks the methoxy group but shares the azido and trifluoromethyl functionalities.
1-Azido-4-(trifluoromethyl)benzene: Similar structure but with the azido group in the para position relative to the trifluoromethyl group.
1-Azido-3-methoxybenzene: Contains the azido and methoxy groups but lacks the trifluoromethyl group.
Uniqueness: 1-Azido-3-methoxy-5-(trifluoromethyl)benzene is unique due to the combined presence of the azido, methoxy, and trifluoromethyl groups, which collectively influence its reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the azido group provides a versatile handle for further functionalization.
Eigenschaften
Molekularformel |
C8H6F3N3O |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
1-azido-3-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-3-5(8(9,10)11)2-6(4-7)13-14-12/h2-4H,1H3 |
InChI-Schlüssel |
BCMOTYKGHLYCDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















